Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an ethyl ester group, an isopropyl group, and a fused imidazo-pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the coupling of pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired imidazo[1,2-a]pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to the death of the microorganism .
Comparison with Similar Compounds
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can be compared with other imidazo[1,2-a]pyrazine derivatives:
Similar Compounds: Pyrrolo[1,2-a]pyrazines, imidazo[1,2-a]pyrimidines.
Uniqueness: The presence of the ethyl ester and isopropyl groups provides unique steric and electronic properties, enhancing its biological activity and specificity.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Biological Activity
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyrazine core with substituents that enhance its biological activity. Its molecular formula is C12H19N3O2, and it has a molecular weight of approximately 237.30 g/mol . The presence of the ethyl and propan-2-yl groups contributes to its stability and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor , anti-inflammatory , and antimicrobial activities. The following sections provide detailed insights into these activities.
Antitumor Activity
Studies have shown that imidazo[1,2-a]pyrazine derivatives can inhibit various cancer cell lines. For instance:
- Mechanism of Action : The compound interacts with specific enzymes and receptors involved in cancer progression. It may inhibit pathways such as EGFR and BRAF(V600E), which are critical in tumor growth .
- Case Study : In vitro assays demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibited potent inhibitory effects on tumor cell proliferation. The compound's ability to modulate the activity of kinases involved in cell signaling pathways was particularly noted .
Anti-inflammatory Activity
This compound has shown promise in reducing inflammation:
- Mechanism of Action : The compound likely acts by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This modulation can lead to decreased inflammatory responses in various models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bioassays : Recent studies have highlighted the efficacy of similar pyrazine derivatives against various bacterial strains. This compound demonstrated significant antimicrobial activity in preliminary tests against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Substituent | Effect on Activity | Comments |
---|---|---|
Ethyl Group | Enhances stability | Improves interaction with targets |
Propan-2-yl Group | Increases lipophilicity | Affects bioavailability |
Carboxylate Ester | Influences solubility and reactivity | Critical for biological interactions |
The presence of these groups allows for better binding to target proteins and enhances the overall pharmacological profile of the compound.
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
ethyl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-4-17-12(16)11-10(8(2)3)14-9-7-13-5-6-15(9)11/h8,13H,4-7H2,1-3H3 |
InChI Key |
OYFNAVNWUFUHOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCNC2)C(C)C |
Origin of Product |
United States |
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